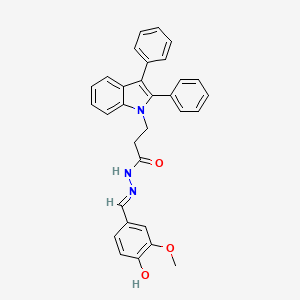
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes an indole moiety, a benzylidene group, and a hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting a hydrazine derivative with a carboxylic acid or its derivative.
Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde (such as vanillin) and the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide is studied for its potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, including drug development and disease treatment.
Industry
In industry, the compound may be used in the synthesis of dyes, pigments, or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, modulating signaling pathways, or inducing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxybenzylidene)propanehydrazide
- (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(3-methoxybenzylidene)propanehydrazide
Uniqueness
The uniqueness of (E)-3-(2,3-diphenyl-1H-indol-1-yl)-N’-(4-hydroxy-3-methoxybenzylidene)propanehydrazide lies in its specific molecular structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O3/c1-37-28-20-22(16-17-27(28)35)21-32-33-29(36)18-19-34-26-15-9-8-14-25(26)30(23-10-4-2-5-11-23)31(34)24-12-6-3-7-13-24/h2-17,20-21,35H,18-19H2,1H3,(H,33,36)/b32-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRJMLZHPDOCO-RUMWWMSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














